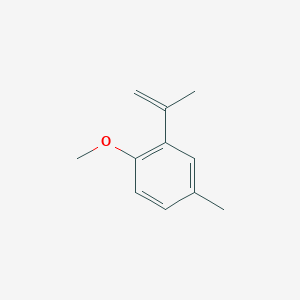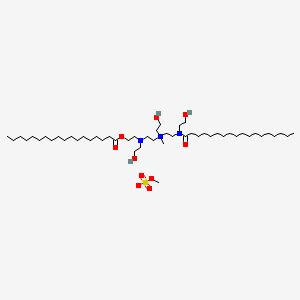
(2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research and industrial applications due to its multifunctional nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate typically involves multiple steps. The process begins with the preparation of intermediate compounds through esterification and amidation reactions. These intermediates are then combined under controlled conditions to form the final product. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives.
Scientific Research Applications
(2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a component in cell culture media.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics, detergents, and other consumer products.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, enhancing its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
- **(2-Hydroxyethyl)(2-((2-hydroxyethyl)(palmitoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(palmitoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate
- **(2-Hydroxyethyl)(2-((2-hydroxyethyl)(oleoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(oleoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate stands out due to its specific stearoyl groups, which impart unique physicochemical properties. These properties include enhanced stability, solubility, and bioactivity, making it particularly valuable in various research and industrial applications.
Properties
CAS No. |
64346-67-4 |
|---|---|
Molecular Formula |
C50H103N3O10S |
Molecular Weight |
938.4 g/mol |
IUPAC Name |
2-hydroxyethyl-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]-[2-[2-hydroxyethyl(2-octadecanoyloxyethyl)amino]ethyl]-methylazanium;methyl sulfate |
InChI |
InChI=1S/C49H100N3O6.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-48(56)51(39-45-54)37-42-52(3,43-46-55)41-36-50(38-44-53)40-47-58-49(57)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h53-55H,4-47H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
JOEYVTUZTKUBSR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CC[N+](C)(CCN(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC)CCO)CCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
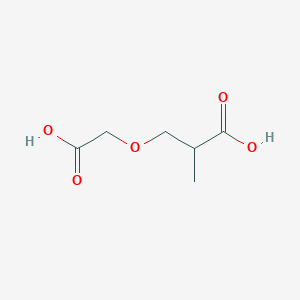

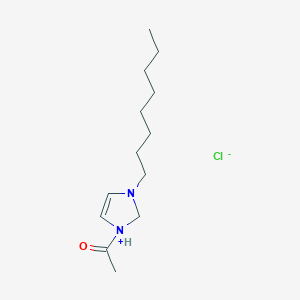
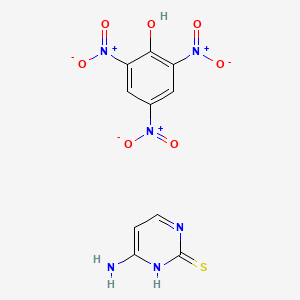
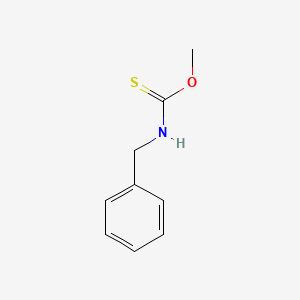
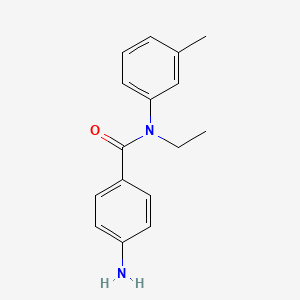
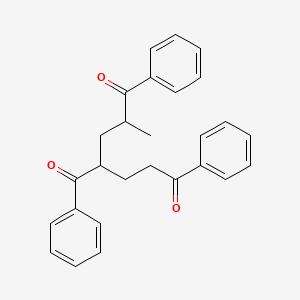
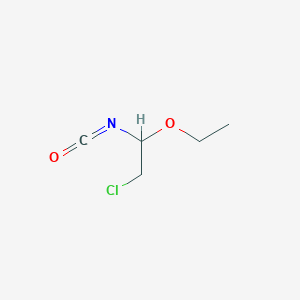
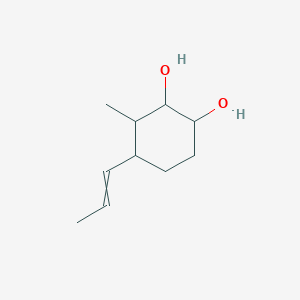
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)

